molecular formula C30H31ClN2O2S B4892327 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOHEXYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOHEXYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

Cat. No.: B4892327
M. Wt: 519.1 g/mol
InChI Key: NAHXPHLUVJGUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOHEXYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOHEXYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The intermediate product is then subjected to further reactions to introduce the spirocyclic structure and other functional groups . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOHEXYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other spirocyclic quinazoline derivatives, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The unique combination of functional groups in 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOHEXYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-cyclohexylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O2S/c31-22-14-12-20(13-15-22)25(34)19-36-29-32-27-24-11-5-4-8-21(24)18-30(16-6-7-17-30)26(27)28(35)33(29)23-9-2-1-3-10-23/h4-5,8,11-15,23H,1-3,6-7,9-10,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHXPHLUVJGUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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